2-(3,4-Dihydroxyphenyl)-5,6-dihydroxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
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Overview
Description
6-Hydroxyluteolin 7-glucoside is a flavonoid compound derived from plants such as Tanacetum parthenium and Tanacetum vulgare . It is known for its anti-inflammatory properties and ability to inhibit the major pathways of arachidonate metabolism in leukocytes . The compound has a molecular formula of C21H20O12 and a molecular weight of 464.38 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxyluteolin 7-glucoside can be achieved through glycosylation of luteolin in hydrophilic organic solvents. Bacillus cereus A46 cells have shown high activity and stability in 5–20% (v/v) dimethyl sulfoxide (DMSO) with 90–98% conversion rates of luteolin glycosides . The glycosylation reactions are conducted in a Na2HPO4/KH2PO4 buffer (pH 6.47) containing harvested wet cells, sucrose, luteolin, and DMSO .
Industrial Production Methods
Industrial production methods for 6-Hydroxyluteolin 7-glucoside involve biotransformation approaches using glycosyltransferases. For instance, glycosyltransferase from Xanthomonas campestris can regiospecifically glycosylate the hydroxyl groups of luteolin . This method provides a direct regioselective glycosylation method to construct glycosidic bonds without the need for protecting-group mechanisms .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxyluteolin 7-glucoside undergoes glycosylation reactions, where the hydroxyl groups of luteolin are glycosylated to form various glycosides . The compound can also participate in oxidation and reduction reactions due to the presence of hydroxyl groups.
Common Reagents and Conditions
Common reagents used in the glycosylation of luteolin include DMSO, Na2HPO4/KH2PO4 buffer, and sucrose . The reactions are typically conducted at room temperature with harvested wet cells of Bacillus cereus A46 .
Major Products Formed
The major products formed from the glycosylation of luteolin include luteolin 7-O-glucoside, luteolin 4′-O-glucoside, luteolin 3′-O-glucoside, luteolin 7,3′-di-O-glucoside, and luteolin 7,4′-di-O-glucoside .
Scientific Research Applications
6-Hydroxyluteolin 7-glucoside has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study glycosylation reactions and the synthesis of flavonoid glycosides.
Biology: The compound is studied for its anti-inflammatory and antioxidant properties.
Medicine: It has potential therapeutic applications in treating inflammatory diseases and neurodegenerative disorders due to its ability to inhibit arachidonate metabolism and reduce oxidative stress
Mechanism of Action
6-Hydroxyluteolin 7-glucoside exerts its effects by inhibiting the major pathways of arachidonate metabolism in leukocytes, leading to reduced production of pro-inflammatory mediators . It also exhibits antioxidant activity by preventing mitochondrial membrane depolarization and reducing oxidative stress . The compound targets molecular pathways involved in inflammation and oxidative stress, such as the nuclear factor kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway .
Comparison with Similar Compounds
6-Hydroxyluteolin 7-glucoside is similar to other flavonoid glycosides such as luteolin 7-O-glucoside, luteolin 4′-O-glucoside, and luteolin 3′-O-glucoside . it is unique in its ability to inhibit arachidonate metabolism and its strong anti-inflammatory properties . Other similar compounds include apigenin 7-O-glucoside, scutellarein 7-O-glucoside, and chrysoeriol 7-O-glucuronide .
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,6-dihydroxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O12/c22-6-14-17(27)19(29)20(30)21(33-14)32-13-5-12-15(18(28)16(13)26)10(25)4-11(31-12)7-1-2-8(23)9(24)3-7/h1-5,14,17,19-24,26-30H,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPKUHLLPBGDLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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